molecular formula C13H16N2O3S B5042588 N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B5042588
M. Wt: 280.34 g/mol
InChI Key: NWPAXMXJJARHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the reaction of 4-methoxyaniline with 2-(3-oxothiomorpholin-2-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiomorpholine ring.

    Reduction: Reduction reactions could target the carbonyl group in the thiomorpholine ring.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy group or the thiomorpholine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide may have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy and thiomorpholine groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the thiomorpholine ring, which may affect its biological activity.

    2-(3-oxothiomorpholin-2-yl)acetamide: Lacks the methoxyphenyl group, which may influence its chemical reactivity and applications.

Uniqueness

N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the presence of both the methoxyphenyl

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)15-12(16)8-11-13(17)14-6-7-19-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPAXMXJJARHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.